molecular formula C23H27ClN4O5 B15124076 alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol

alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol

Cat. No.: B15124076
M. Wt: 474.9 g/mol
InChI Key: XHVLVMPQFCHPDQ-UHFFFAOYSA-N
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Description

Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol is a complex organic compound that features a pyridine ring, a pyrrolo[2,3-b]pyridine core, and a methanol group. The compound is notable for its dual Boc (tert-butoxycarbonyl) protection on the amino group, which is a common strategy in organic synthesis to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or N-chlorosuccinimide.

    Attachment of the Pyridyl Group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Introduction of the Methanol Group: This can be achieved through reduction reactions using reagents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction of the pyridine ring or the pyrrolo[2,3-b]pyridine core can be achieved using hydrogenation or metal hydrides.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiourea.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The pyridine and pyrrolo[2,3-b]pyridine cores may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Alpha-[6-(Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol: Similar structure but with a single Boc protection.

    Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-methanol: Bromine instead of chlorine.

    Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-ethanol: Ethanol instead of methanol.

Uniqueness

The dual Boc protection provides enhanced stability and selectivity in reactions, making alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol a valuable intermediate in synthetic chemistry. The presence of both pyridine and pyrrolo[2,3-b]pyridine cores offers unique electronic and steric properties that can be exploited in various applications.

Biological Activity

Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrrolo[2,3-b]pyridine framework, which is known for its biological activity, particularly in the context of therapeutic applications.

Structural Features

The compound's structure includes:

  • A Di-Boc-amino group, which enhances solubility and stability.
  • A chloro substituent that may influence its interaction with biological targets.
  • The presence of a pyridine ring , a common motif in biologically active compounds.

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential as a therapeutic agent.

Research indicates that compounds with similar structures often act on specific biological pathways. For instance:

  • Phosphodiesterase Inhibition : Compounds related to the pyrrolo[2,3-b]pyridine class have shown inhibition of phosphodiesterases (PDEs), particularly PDE4B, which is involved in inflammatory responses. Inhibitors of PDE4B can reduce pro-inflammatory cytokine release, making them candidates for treating inflammatory diseases .

Case Studies

  • Inflammation and Immune Response : In vitro studies demonstrated that derivatives of pyrrolo[2,3-b]pyridine effectively inhibited TNF-α release from macrophages exposed to lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .
  • CNS Activity : Certain derivatives exhibited selectivity against central nervous system (CNS) receptors, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential.

Compound NameStructureNotable Features
5-Chloro-1H-pyrrolo[2,3-b]pyridineStructureLacks Di-Boc group but retains chloro substituent.
6-Amino-5-chloro-1H-pyrrolo[2,3-b]pyridineStructureContains an amino group instead of a Di-Boc protected amine.
4-Pyridinyl-5-chloro-1H-pyrrolo[2,3-b]pyridineStructureFeatures a pyridinyl substituent; potential for different biological activities.

This table illustrates how the structural variations impact the biological activity and therapeutic potential of these compounds.

Research Findings

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives. For example:

  • A study highlighted that modifications to the nitrogen placement within the pyrrolo framework significantly influenced PDE4B inhibitory activity .
  • Another investigation into the SAR revealed that increasing the size of substituents on the amide led to decreased activity, emphasizing the need for careful structural optimization .

Properties

Molecular Formula

C23H27ClN4O5

Molecular Weight

474.9 g/mol

IUPAC Name

tert-butyl N-[5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-hydroxymethyl]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C23H27ClN4O5/c1-22(2,3)32-20(30)28(21(31)33-23(4,5)6)17-8-7-13(10-25-17)18(29)16-12-27-19-15(16)9-14(24)11-26-19/h7-12,18,29H,1-6H3,(H,26,27)

InChI Key

XHVLVMPQFCHPDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(C2=CNC3=C2C=C(C=N3)Cl)O)C(=O)OC(C)(C)C

Origin of Product

United States

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